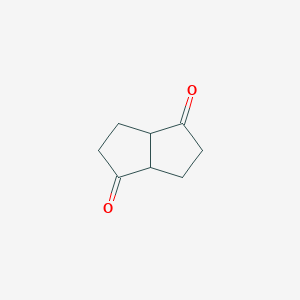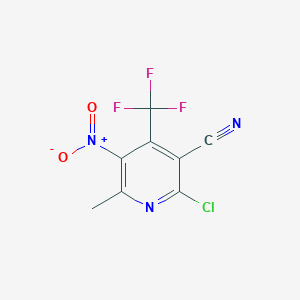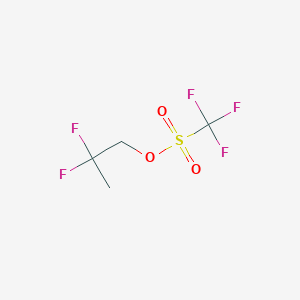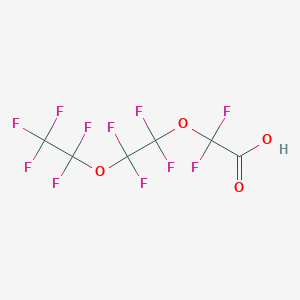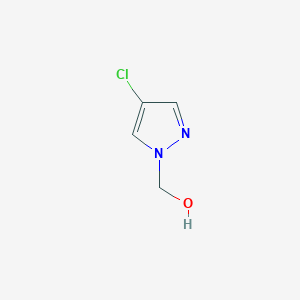
Diethyldicyclopentadiene
Overview
Description
Diethyldicyclopentadiene is a chemical compound with the empirical formula C14H20. This compound is characterized by its two ethyl groups and two cyclopentadiene rings, making it a versatile compound in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diethyldicyclopentadiene involves the alkylation of cyclopentadiene under basic conditions. The most common method is the non-regioselective two-fold alkylation of cyclopentadienes via cyclopentadienyl anions . This process typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the cyclopentadienyl anion, which then undergoes alkylation with ethyl halides.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic dimerization of ethylcyclopentadiene. This process involves the use of transition metal catalysts to facilitate the dimerization reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyldicyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylcyclopentadienone derivatives.
Reduction: Reduction reactions can convert this compound to diethylcyclopentane derivatives.
Substitution: The ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed:
Oxidation: Diethylcyclopentadienone derivatives.
Reduction: Diethylcyclopentane derivatives.
Substitution: Various substituted diethylcyclopentadiene derivatives.
Scientific Research Applications
Diethyldicyclopentadiene has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems that involve cyclopentadienyl ligands.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of diethyldicyclopentadiene involves its interaction with transition metals to form metallocene complexes. These complexes exhibit high chemical inertness and stability, making them effective catalysts in various organic transformations. The cyclopentadienyl ligands in these complexes facilitate the activation of molecular targets and pathways involved in catalytic processes .
Comparison with Similar Compounds
Dicyclopentadiene: A related compound with similar structural features but without the ethyl groups.
Ethylcyclopentadiene: A precursor to diethyldicyclopentadiene with only one ethyl group.
Cyclopentadiene: The parent compound without any alkyl substitutions.
Uniqueness: this compound is unique due to its dual ethyl substitutions, which enhance its reactivity and versatility in forming metallocene complexes. This makes it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
5,5-diethyltricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-3-14(4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMAINGVKHIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C=CC2C1C3CC2C=C3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628858 | |
| Record name | 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874651-66-8 | |
| Record name | 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Ethanesulfonyl)methyl]benzene](/img/structure/B3031848.png)

